molecular formula C6H8O4 B1651616 2-Ethylbut-2-enedioic acid CAS No. 13074-60-7

2-Ethylbut-2-enedioic acid

Cat. No. B1651616
CAS RN: 13074-60-7
M. Wt: 144.12 g/mol
InChI Key: SASYHUDIOGGZCN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 2-Ethylbut-2-enedioic acid is 1S/C6H8O4/c1-2-4(6(9)10)3-5(7)8/h3H,2H2,1H3,(H,7,8)(H,9,10)/b4-3+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the types of bonds between them.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Ethylbut-2-enedioic acid are not available, it’s important to note that carboxylic acid derivatives like this compound can undergo a variety of reactions. These include nucleophilic substitution reactions, decarboxylation reactions, and redox reactions .


Physical And Chemical Properties Analysis

2-Ethylbut-2-enedioic acid is a powder that is stored at room temperature . Its melting point ranges from 194 to 196 degrees Celsius .

Scientific Research Applications

Application in Polymer Science

  • Specific Scientific Field: Polymer Science .
  • Summary of the Application: The compound “2-Ethylbut-2-enedioic acid” is used in the study of the surface physicochemical properties of Poly Methyl Methacrylate (PMMA) .
  • Methods of Application or Experimental Procedures: The determination of the surface free energy of polymers is generally carried out by inverse gas chromatography (IGC) at infinite dilution. The dispersive, polar and surface acid-base properties of PMMA at different tacticities were obtained via IGC technique .
  • Results or Outcomes: The results showed non-linear variations of atactic, isotactic, and syndiotactic PMMAs with three maxima characterizing the three transition temperatures of PMMAs .

Application in Protein Engineering

  • Specific Scientific Field: Protein Engineering .
  • Summary of the Application: Unnatural amino acids, such as “2-Ethylbut-2-enedioic acid”, have gained significant attention in protein engineering and drug discovery as they allow the evolution of proteins with enhanced stability and activity .
  • Methods of Application or Experimental Procedures: Unnatural amino acids are synthesized and can be incorporated into proteins to expand the domain of protein functions . They are not genetically encoded by organisms and are not present in natural polypeptide chains .
  • Results or Outcomes: The incorporation of unnatural amino acids into proteins offers a rational approach to engineer enzymes for designing efficient biocatalysts that exhibit versatile physicochemical properties and biological functions .

Application in Nanotechnology

  • Specific Scientific Field: Nanotechnology .
  • Summary of the Application: Nanomaterials, which can be synthesized using “2-Ethylbut-2-enedioic acid”, have emerged as an amazing class of materials that consists of a broad spectrum of examples with at least one dimension in the range of 1 to 100 nm .
  • Methods of Application or Experimental Procedures: Exceptionally high surface areas can be achieved through the rational design of nanomaterials . Nanomaterials can be produced with outstanding magnetic, electrical, optical, mechanical, and catalytic properties that are substantially different from their bulk counterparts .
  • Results or Outcomes: The nanomaterial properties can be tuned as desired via precisely controlling the size, shape, synthesis conditions, and appropriate functionalization .

Application in Nucleic Acid Aptamers

  • Specific Scientific Field: Nucleic Acid Aptamers .
  • Summary of the Application: Unnatural amino acids, such as “2-Ethylbut-2-enedioic acid”, are used in the development of nucleic acid aptamers . Aptamers are short single-stranded DNA or RNA oligonucleotides that fold into flexible three-dimensional structures . They can recognize and bind to target molecules with extraordinary selectivity and affinity .
  • Methods of Application or Experimental Procedures: Unnatural amino acids are synthesized and can be incorporated into aptamers to expand their functions . They are not genetically encoded by organisms and are not present in natural polypeptide chains .
  • Results or Outcomes: The incorporation of unnatural amino acids into aptamers allows the introduction of altered physicochemical and biological properties . This has led to their use in diverse applications such as antibody-drug conjugates, probes for change in protein conformation and structure–activity relationships, peptide-based imaging, antimicrobial activities, etc .

Application in Health Benefits of Flaxseed Oil

  • Specific Scientific Field: Health Benefits of Flaxseed Oil .
  • Summary of the Application: Flaxseed oil, which can be synthesized using “2-Ethylbut-2-enedioic acid”, is known for its health benefits attributed to its unique chemical composition . It is one of the richest sources of polyunsaturated omega-3 fatty acids from plant sources .
  • Methods of Application or Experimental Procedures: Flaxseed oil is used in various health applications due to its richness in omega-3 polyunsaturated fatty acids (PUFA) including α-linolenic acid (ALA) .
  • Results or Outcomes: Flaxseed oil, fibers, and lignans exert potential health benefits including reduction of cardiovascular disease, atherosclerosis, diabetes, cancer, arthritis, osteoporosis, and autoimmune and neurological disorders .

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for research on 2-Ethylbut-2-enedioic acid are not available, the field of organic chemistry continues to explore the properties and potential applications of similar compounds. This includes the development of new synthetic methods, the study of reaction mechanisms, and the design of molecules with desirable properties .

properties

IUPAC Name

2-ethylbut-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-2-4(6(9)10)3-5(7)8/h3H,2H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASYHUDIOGGZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282270
Record name 2-ethylbut-2-enedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylbut-2-enedioic acid

CAS RN

606488-68-0, 13074-60-7
Record name 2-Ethyl-2-butenedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606488-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-ethylbut-2-enedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Chen, WAM Elgaher, M Winterhoff, K Büssow… - Nature …, 2022 - nature.com
Although the immunomodulatory and cytoprotective properties of itaconate have been studied extensively, it is not known whether its naturally occurring isomers mesaconate and …
Number of citations: 36 www.nature.com

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